molecular formula C6H6BClO3S B1526629 3-Acetyl-5-chlorothiophene-2-boronic acid CAS No. 1451390-79-6

3-Acetyl-5-chlorothiophene-2-boronic acid

Cat. No. B1526629
M. Wt: 204.44 g/mol
InChI Key: IQJXOKRAHLVSJN-UHFFFAOYSA-N
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Description

3-Acetyl-5-chlorothiophene-2-boronic acid, also known as (3-Acetyl-5-chloro-2-thienyl)boronic acid or (3-acetyl-5-chlorothiophen-2-yl)boronic acid, is an organic compound .


Synthesis Analysis

The synthesis of 3-Acetyl-5-chlorothiophene-2-boronic acid can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular formula of 3-Acetyl-5-chlorothiophene-2-boronic acid is C6H6BClO3S. It has a molecular weight of 204.44 g/mol.


Chemical Reactions Analysis

3-Acetyl-5-chlorothiophene-2-boronic acid is a useful reagent for Suzuki-Miyaura cross-coupling reactions of arylboronic acids with bromoquinoline .

Scientific Research Applications

Polymer Synthesis and Electrical Conductivity Enhancement

Boronic acids, including those derived from thiophene, have been utilized in the synthesis of conducting polymers. For instance, poly(3-chlorothiophene) films, prepared through the electrochemical oxidation of 3-chlorothiophene in mixed electrolytes containing boron trifluoride diethyl etherate and sulfuric acid, demonstrate significantly lower oxidation potentials and yield conductive films with potential applications in electronics and materials science (Xu et al., 2003).

Biomedical Applications

Boronic acid derivatives have found applications in biomedical research, particularly in the development of sensors and materials for healthcare. For example, boronic acids interact with cis-diol-containing biomolecules, which is significant for sensing and separation technologies, drug delivery systems, and the creation of functional materials (Lü et al., 2013). Moreover, boronic acid polymers have been highlighted for their potential in treating various conditions, including HIV, obesity, diabetes, and cancer, showcasing their versatility and reactivity in creating responsive biomaterials (Cambre & Sumerlin, 2011).

Fluorescence Sensing and Chemosensors

The unique properties of boronic acids enable the development of selective fluorescent chemosensors for detecting biologically active substances. This application is crucial for disease prevention, diagnosis, and treatment. Boronic acid-based sensors have been designed to probe carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, illustrating their broad utility in biological and environmental monitoring (Huang et al., 2012).

Organic Synthesis and Catalysis

Boronic acids play a pivotal role in organic synthesis and catalysis, facilitating various chemical transformations. Their utility ranges from serving as potent enzyme inhibitors and boron neutron capture agents for cancer therapy to acting as antibody mimics for recognizing biologically important saccharides. This versatility underscores the importance of boronic acids in pharmaceuticals, agrochemicals, and material science (Yang et al., 2003).

properties

IUPAC Name

(3-acetyl-5-chlorothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO3S/c1-3(9)4-2-5(8)12-6(4)7(10)11/h2,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJXOKRAHLVSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(S1)Cl)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-5-chlorothiophene-2-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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